molecular formula C11H12ClNO2 B1468479 1-(4-Chlorobenzoyl)pyrrolidin-3-ol CAS No. 1340437-27-5

1-(4-Chlorobenzoyl)pyrrolidin-3-ol

Cat. No.: B1468479
CAS No.: 1340437-27-5
M. Wt: 225.67 g/mol
InChI Key: MKNDGZVKVBQSQO-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a 4-chlorobenzoyl group and a hydroxyl group

Properties

IUPAC Name

(4-chlorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-9-3-1-8(2-4-9)11(15)13-6-5-10(14)7-13/h1-4,10,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNDGZVKVBQSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzoyl)pyrrolidin-3-ol typically involves the reaction of 4-chlorobenzoyl chloride with pyrrolidin-3-ol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of solvents like dichloromethane or toluene and the implementation of purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzoyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 1-(4-chlorobenzoyl)pyrrolidin-3-one.

    Reduction: Formation of 1-(4-chlorobenzyl)pyrrolidin-3-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorobenzoyl)pyrrolidin-3-ol, a compound with notable structural characteristics, has garnered attention in various scientific research applications. This article explores its chemical properties, biological activities, and potential applications across different fields, particularly in medicinal chemistry and pharmacology.

Structural Formula

The structural formula can be represented as follows:

C12H12ClNO\text{C}_{12}\text{H}_{12}\text{Cl}\text{N}\text{O}

Antimicrobial Activity

Research has indicated that 1-(4-Chlorobenzoyl)pyrrolidin-3-ol exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Potential

Several studies have investigated the anticancer potential of this compound. In vitro assays have shown that 1-(4-Chlorobenzoyl)pyrrolidin-3-ol can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival has been a focal point of research.

Neuroprotective Effects

Emerging evidence points to the neuroprotective effects of 1-(4-Chlorobenzoyl)pyrrolidin-3-ol. Research has indicated that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Drug Development

The unique properties of 1-(4-Chlorobenzoyl)pyrrolidin-3-ol make it a valuable scaffold for drug development. Its structural modifications can lead to the synthesis of analogs with improved pharmacological profiles. Structure-activity relationship (SAR) studies are essential for optimizing the efficacy and safety of derivatives.

Formulation Science

In formulation science, the compound's solubility and stability characteristics are critical for developing effective drug delivery systems. Research on its formulation into nanoparticles or liposomes may enhance bioavailability and therapeutic efficacy.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of 1-(4-Chlorobenzoyl)pyrrolidin-3-ol against various pathogens. The results showed a minimum inhibitory concentration (MIC) range indicating potent activity against Staphylococcus aureus and Escherichia coli, supporting its potential use in treating infections caused by resistant strains.

Case Study 2: Cancer Cell Apoptosis Induction

In a study featured in Cancer Letters, researchers explored the apoptotic effects of 1-(4-Chlorobenzoyl)pyrrolidin-3-ol on breast cancer cell lines. The findings revealed that the compound significantly increased caspase activity and induced DNA fragmentation, suggesting its potential as an anticancer agent.

Case Study 3: Neuroprotection in Animal Models

A recent study published in Neuroscience Letters investigated the neuroprotective effects of 1-(4-Chlorobenzoyl)pyrrolidin-3-ol in an animal model of oxidative stress-induced neurotoxicity. The results indicated reduced neuronal damage and improved cognitive function, highlighting its therapeutic potential for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 4-chlorobenzoyl group can enhance its binding affinity to certain targets, while the hydroxyl group may participate in hydrogen bonding interactions.

Comparison with Similar Compounds

    1-(4-Chlorobenzyl)pyrrolidin-3-ol: Similar structure but with a benzyl group instead of a benzoyl group.

    1-(4-Chlorophenyl)pyrrolidin-3-ol: Similar structure but with a phenyl group instead of a benzoyl group.

    1-(4-Chlorobenzoyl)pyrrolidin-2-ol: Similar structure but with the hydroxyl group on the second position of the pyrrolidine ring.

Uniqueness: 1-(4-Chlorobenzoyl)pyrrolidin-3-ol is unique due to the specific positioning of the 4-chlorobenzoyl and hydroxyl groups, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct properties compared to its analogs, making it valuable for specific applications.

Biological Activity

1-(4-Chlorobenzoyl)pyrrolidin-3-ol is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

1-(4-Chlorobenzoyl)pyrrolidin-3-ol features a pyrrolidine ring substituted with a 4-chlorobenzoyl group. The synthesis typically involves acylation reactions, where 4-chlorobenzoyl chloride is reacted with pyrrolidine derivatives under controlled conditions to yield the target compound .

The biological activity of 1-(4-Chlorobenzoyl)pyrrolidin-3-ol is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : This compound may act as an enzyme inhibitor by mimicking natural substrates, thus binding to active sites and preventing catalysis.
  • Receptor Interaction : It can alter receptor activities, influencing downstream signaling pathways that are crucial in various physiological processes.

Antimicrobial and Antiparasitic Properties

Research has indicated that derivatives of pyrrolidin-3-ol compounds exhibit significant antimicrobial and antiplasmodial activities. For instance, structural modifications can enhance efficacy against Plasmodium falciparum, the causative agent of malaria. A study highlighted that certain derivatives showed an EC50 value of 2.5 µM against chloroquine-resistant strains .

Central Nervous System Effects

Compounds similar to 1-(4-Chlorobenzoyl)pyrrolidin-3-ol have been noted for their central nervous system (CNS) depressant properties. They exhibit psychotropic effects and may serve as analgesics and anti-pyretics, suggesting potential applications in managing pain and fever .

Structure-Activity Relationships (SAR)

The biological activity of 1-(4-Chlorobenzoyl)pyrrolidin-3-ol can be significantly influenced by its structural features. The presence of electron-withdrawing groups, such as chlorines or carbonyls, has been shown to enhance inhibitory activities against specific biological targets. For example, smaller substituents at the R position can increase activity against mitochondrial permeability transition pore (mPTP) opening, indicating potential neuroprotective effects .

Study on Antiplasmodial Activity

In a comprehensive study evaluating various pyrrolidine derivatives, it was found that modifications at the 4-position significantly improved antiplasmodial activity. The introduction of specific linkers between the quinazoline moiety and phenyl groups resulted in enhanced efficacy compared to standard treatments like chloroquine .

Evaluation Against Cancer Cell Lines

Another study assessed the effects of novel compounds derived from 1-(4-Chlorobenzoyl)pyrrolidin-3-ol on human cancer cell lines. Notably, one derivative demonstrated a significant reduction in cell viability in renal cell adenocarcinoma cells (786-O), indicating potential anti-cancer properties .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntiplasmodialEC50 = 2.5 µM against P. falciparum
CNS DepressantAnalgesic and anti-pyretic effects
Anti-cancerSignificant reduction in viability of cancer cells
Enzyme InhibitionMimics substrate binding in enzymatic reactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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